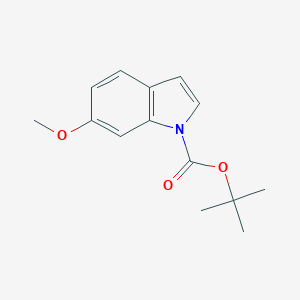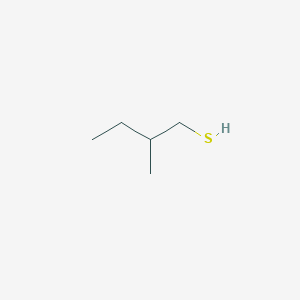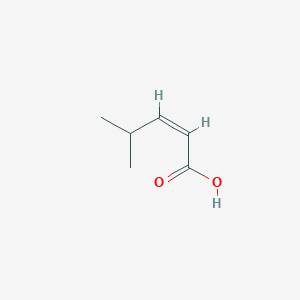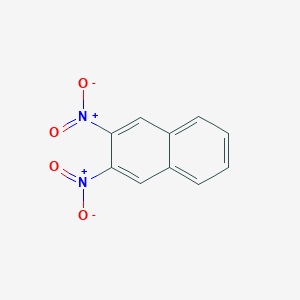
2,3-Dinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dinitronaphthalene (2,3-DN) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. The compound is known for its high reactivity and has been extensively studied for its potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of 2,3-Dinitronaphthalene is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various molecules in the body. The compound has been shown to induce oxidative stress and damage to cellular components, including DNA and proteins.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2,3-Dinitronaphthalene can have a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the disruption of cellular signaling pathways. The compound has also been shown to have neurotoxic effects and to induce oxidative stress in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dinitronaphthalene in lab experiments is its high reactivity, which makes it a useful reagent for various chemical reactions. However, the compound is also highly toxic and can pose a risk to researchers if handled improperly. In addition, its solubility in organic solvents can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on 2,3-Dinitronaphthalene. One area of interest is the development of new methods for the synthesis of the compound, as well as the synthesis of derivatives with improved properties. Another area of interest is the development of new applications for 2,3-Dinitronaphthalene, such as in the development of new sensors for the detection of hazardous materials. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science.
Applications De Recherche Scientifique
2,3-Dinitronaphthalene has been used in various scientific research applications, including as a reagent for the detection of aldehydes and ketones, and as a precursor for the synthesis of other organic compounds. It has also been used in the development of sensors for the detection of explosives and other hazardous materials.
Propriétés
Numéro CAS |
1875-63-4 |
|---|---|
Nom du produit |
2,3-Dinitronaphthalene |
Formule moléculaire |
C10H6N2O4 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
2,3-dinitronaphthalene |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H |
Clé InChI |
IBKNJPIEUANCFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
1875-63-4 |
Synonymes |
2,3-Dinitronaphthalene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



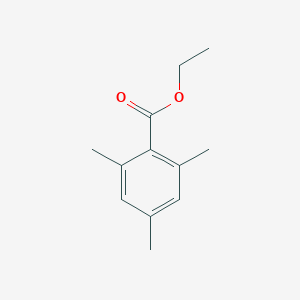
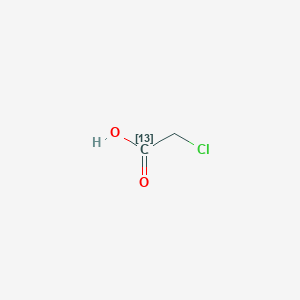



![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)

